Cas no 1878022-07-1 (1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane)

1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound featuring a diazepane core modified with a 1,3-oxazole substituent. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The diazepane moiety provides conformational flexibility, while the oxazole group enhances its potential for hydrogen bonding and π-stacking interactions, improving binding affinity in target applications. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles in drug discovery. The compound’s synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. Researchers value its stability and reactivity, particularly in the design of CNS-targeting agents and enzyme inhibitors.
1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane structure
1878022-07-1 structure
Product name:1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane
CAS No:1878022-07-1
MF:C9H15N3O
MW:181.234901666641
CID:5047445

1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
    • 4-((1,4-Diazepan-1-yl)methyl)oxazole
    • 4-(1,4-diazepan-1-ylmethyl)-1,3-oxazole
    • 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane
    • Inchi: 1S/C9H15N3O/c1-2-10-3-5-12(4-1)6-9-7-13-8-11-9/h7-8,10H,1-6H2
    • InChI Key: MCOGSINVUUYCPO-UHFFFAOYSA-N
    • SMILES: O1C=NC(=C1)CN1CCNCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 154
  • XLogP3: -0.1
  • Topological Polar Surface Area: 41.3

1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2167-4750-0.25g
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1 95%+
0.25g
$750.0 2023-09-06
Life Chemicals
F2167-4750-10g
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1 95%+
10g
$3494.0 2023-09-06
Life Chemicals
F2167-4750-0.5g
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1 95%+
0.5g
$790.0 2023-09-06
TRC
O141646-100mg
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1
100mg
$ 210.00 2022-06-03
TRC
O141646-500mg
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1
500mg
$ 775.00 2022-06-03
Life Chemicals
F2167-4750-5g
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1 95%+
5g
$2496.0 2023-09-06
Life Chemicals
F2167-4750-2.5g
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1 95%+
2.5g
$1664.0 2023-09-06
TRC
O141646-1g
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1
1g
$ 1180.00 2022-06-03
Life Chemicals
F2167-4750-1g
1-[(1,3-oxazol-4-yl)methyl]-1,4-diazepane
1878022-07-1 95%+
1g
$832.0 2023-09-06

Additional information on 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane

Professional Introduction to Compound with CAS No. 1878022-07-1 and Product Name: 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane

The compound with the CAS number 1878022-07-1 and the product name 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities. The structural framework of 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane incorporates both an oxazole ring and a diazepane moiety, which are known for their ability to modulate various biological pathways. The oxazole ring, characterized by its five-membered structure containing one oxygen atom, is often associated with properties such as anti-inflammatory and antimicrobial activities. On the other hand, the diazepane ring, a derivative of diazepam, is recognized for its role in central nervous system (CNS) modulation.

In recent years, there has been a surge in research focused on developing novel compounds that can interact with complex biological systems. The combination of the oxazole and diazepane moieties in 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane suggests a multifaceted approach to pharmacological intervention. This compound has been extensively studied for its potential applications in treating neurological disorders. The presence of the oxazole moiety is particularly noteworthy, as it has been shown to exhibit properties that can influence neurotransmitter release and receptor binding. Specifically, oxazole derivatives have demonstrated efficacy in models of anxiety and depression by modulating serotonin and GABA receptors.

Moreover, the diazepane component of the molecule contributes to its potential as a CNS-active agent. Diazepane derivatives are structurally similar to benzodiazepines but often exhibit different pharmacokinetic profiles. This difference makes them attractive candidates for developing new therapeutic agents with improved safety profiles or novel mechanisms of action. The synthesis of 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane involves sophisticated organic chemistry techniques that ensure high purity and yield. The reaction pathway typically involves the condensation of appropriately substituted oxazole derivatives with diamines under controlled conditions. This process highlights the importance of precise synthetic methodologies in pharmaceutical chemistry.

Recent studies have begun to explore the pharmacological properties of 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane in preclinical models. These investigations have revealed promising results regarding its ability to modulate neuronal activity without causing significant side effects. For instance, animal studies have shown that this compound can attenuate symptoms associated with chronic stress and anxiety without inducing sedation or motor impairment. This is a critical finding, as many current treatments for anxiety disorders come with undesirable side effects that limit their long-term use.

The structural features of 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane also make it an interesting candidate for further exploration in drug discovery programs targeting neurodegenerative diseases. The oxazole ring has been implicated in protecting against oxidative stress and inflammation, which are key pathological processes in conditions such as Alzheimer's disease and Parkinson's disease. By combining this moiety with the diazepane framework, researchers aim to develop compounds that can simultaneously address multiple pathological mechanisms associated with these diseases.

In addition to its potential therapeutic applications, 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane has also been investigated for its interaction with various enzymes and receptors. Computational modeling studies have predicted that this compound may bind to specific sites on enzymes involved in neurotransmitter metabolism. Such interactions could lead to novel ways of modulating neurotransmitter levels in the brain, thereby offering new strategies for treating neurological disorders. These predictions are supported by preliminary experimental data that indicate favorable binding affinities between 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane and key pharmacological targets.

The development of 1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane exemplifies the ongoing efforts in medicinal chemistry to design molecules with tailored biological activities. The integration of advanced synthetic techniques with computational methods has significantly accelerated the discovery process for new pharmaceuticals. As research continues to uncover more about the pharmacological properties of this compound and its analogs, it is likely that new therapeutic applications will be identified. The combination of the oxazole and diazepane moieties offers a unique structural scaffold that holds promise for addressing a wide range of diseases affecting human health.

In conclusion,1878022-07-1 (also known as [Product Name: 1-(\textbf{[}(\'\'(]methyl)-\textbf{[}(]\'\'(]methyl)-\textbf{[}(]\'\'(]methylene)-\textbf{[}(]\'\'(]tetrahydropyrazin\textbf{[}]]])]])]])]]]]]]]]]]]]]]]]]]) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further research aimed at developing novel treatments for neurological disorders and other diseases.

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